Welcome to the BenchChem Online Store!
molecular formula C7H6ClNO2 B067147 6-Chloropyridin-3-yl acetate CAS No. 188057-24-1

6-Chloropyridin-3-yl acetate

Cat. No. B067147
M. Wt: 171.58 g/mol
InChI Key: NWKLWOGUAXAQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622471B2

Procedure details

48% Aqueous tetrafluoroboric acid (40.5 mL) was added to the above-obtained 5-amino-2-chloropyridine (18 g) in ethanol (360 mL), and under cooling at −5° C., tert-butyl nitrite (23.5 mL) was added dropwise to the resultant mixture, followed by stirring for 20 minutes. Diethyl ether was added to the reaction mixture, and the precipitated product was recovered by filtration, followed by drying, to thereby give 6-chloropyridine-3-diazonium tetrafluoroborate (32 g, quantitative amount). The thus-obtained diazonium salt (32 g) in acetic anhydride (160 mL) was heated gradually to 90° C., and the mixture was stirred for 45 minutes, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was sequentially washed with water and saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel chromatography (hexane-ethyl acetate), to thereby give 5-acetoxy-2-chloropyridine as a solid (10 g, 42%).
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[H+].N[C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[N:12][CH:13]=1.N([O:17][C:18]([CH3:21])(C)C)=O.C([O:24]CC)C>C(O)C>[C:18]([O:17][C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[N:12][CH:13]=1)(=[O:24])[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
40.5 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
18 g
Type
reactant
Smiles
NC=1C=CC(=NC1)Cl
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
23.5 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
by stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
by drying
TEMPERATURE
Type
TEMPERATURE
Details
The thus-obtained diazonium salt (32 g) in acetic anhydride (160 mL) was heated gradually to 90° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was sequentially washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C)(=O)OC=1C=CC(=NC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.